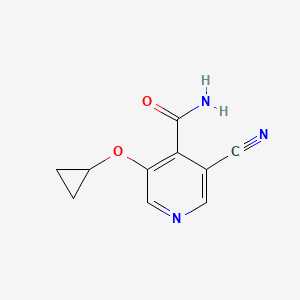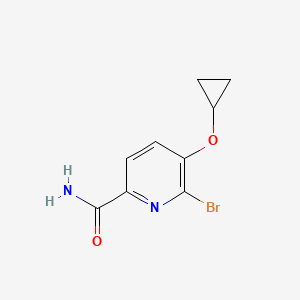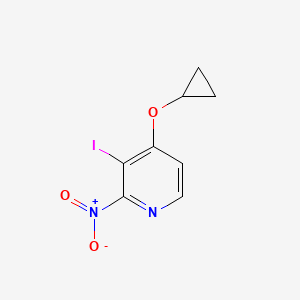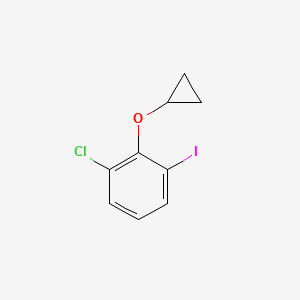
1-Chloro-2-cyclopropoxy-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-cyclopropoxy-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It features a benzene ring substituted with chlorine, cyclopropoxy, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-cyclopropoxy-3-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the diazotization of aniline followed by a Sandmeyer reaction to introduce the iodine atom. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nucleophilic substitution, and purification steps to ensure high purity and yield. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-cyclopropoxy-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium iodide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with a nucleophile like methoxide can yield 1-methoxy-2-cyclopropoxy-3-iodobenzene.
Scientific Research Applications
1-Chloro-2-cyclopropoxy-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-cyclopropoxy-3-iodobenzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the cyclopropoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
1-Chloro-2-iodobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Bromo-2-cyclopropoxy-3-iodobenzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-cyclopropoxy-4-iodobenzene: Positional isomer with the iodine atom at the para position.
Uniqueness: 1-Chloro-2-cyclopropoxy-3-iodobenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both chlorine and iodine atoms provides versatility in chemical transformations, while the cyclopropoxy group adds steric and electronic effects that can be exploited in various reactions.
Properties
Molecular Formula |
C9H8ClIO |
|---|---|
Molecular Weight |
294.51 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxy-3-iodobenzene |
InChI |
InChI=1S/C9H8ClIO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
UUFLKSXWOHOQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


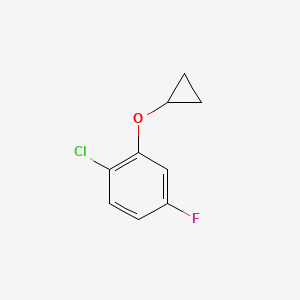
![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
![1-[1-(2-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14811882.png)


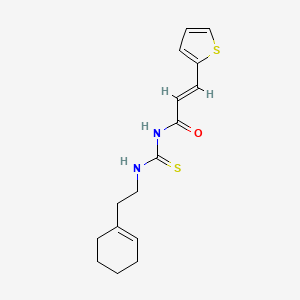
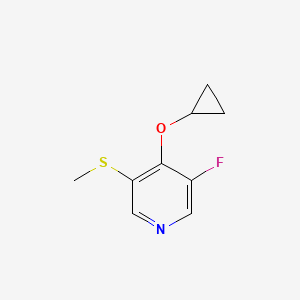

![2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2E,4S)-](/img/structure/B14811922.png)
